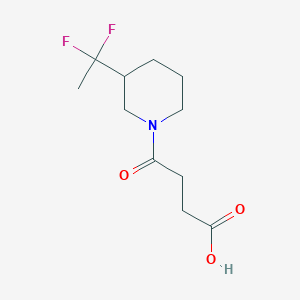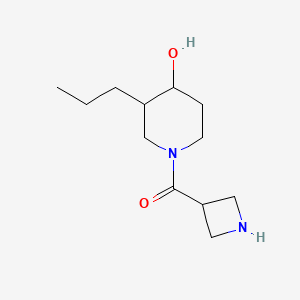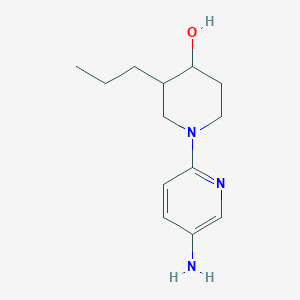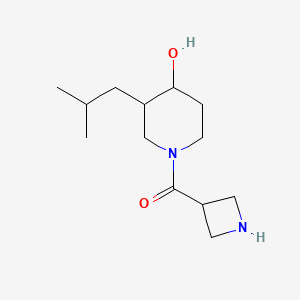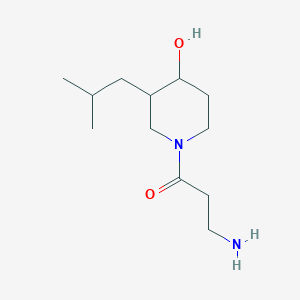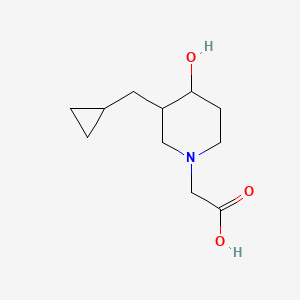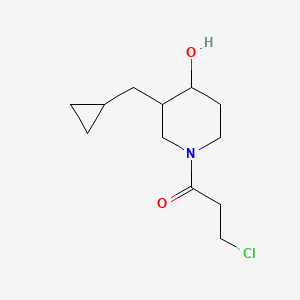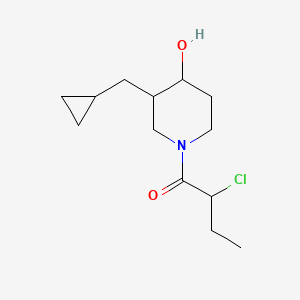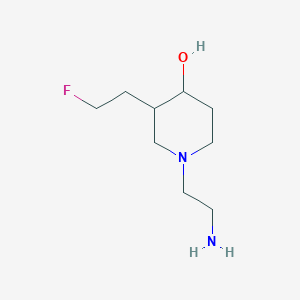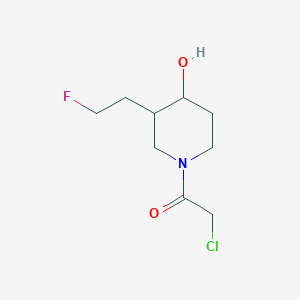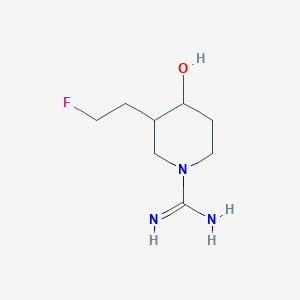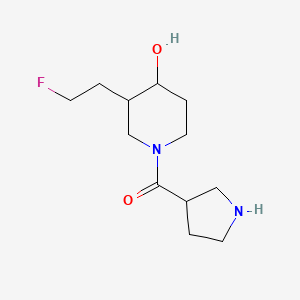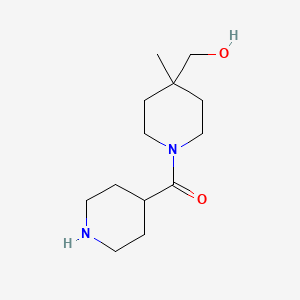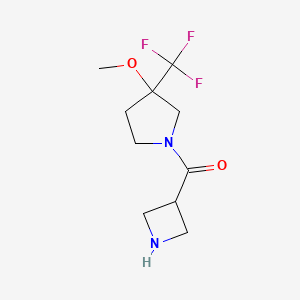
Azetidin-3-yl(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)methanone
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of Azetidin-3-yl(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)methanone is defined by its molecular formula, C10H15F3N2O2. Unfortunately, the specific structural details or a visual representation of the molecule are not provided in the search results.Physical And Chemical Properties Analysis
Azetidin-3-yl(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)methanone is a white to yellow-brown powder or crystals or liquid . It has a molecular weight of 252.23 g/mol.Applications De Recherche Scientifique
Synthesis and Organic Transformation
Studies have highlighted the synthesis of novel organic compounds utilizing azetidinones as key intermediates. For instance, Dejaegher et al. (2008) demonstrated the synthesis of novel 3-oxopiperidin-2-ones from methyl 2-alkoxy-5-amino-2-pentenoates, showcasing azetidinones' utility in ring transformations for creating complex organic structures Dejaegher, M. D’hooghe, N. Kimpe, Synlett, 2008.
Catalytic Applications
Azetidinone derivatives have been evaluated for their catalytic properties in asymmetric synthesis. A study by Wang et al. (2008) evaluated enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol for catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivities Mincan Wang, Qing-Jian Zhang, Wen‐Xian Zhao, et al., The Journal of Organic Chemistry, 2008.
Biological Activities and Potential Therapeutic Applications
Azetidinone-based compounds have been synthesized and evaluated for their biological activities, including antimicrobial and antitubercular properties. For example, Chandrashekaraiah et al. (2014) synthesized pyrimidine-azetidinone analogues and assessed their antioxidant, in vitro antimicrobial, and antitubercular activities, indicating the potential of azetidinone scaffolds in developing new antibacterial and antituberculosis agents M. Chandrashekaraiah, Mallesha Lingappa, Vathsala Deepu Channe Gowda, D. G. Bhadregowda, Journal of Chemistry, 2014.
Antidepressant and Nootropic Agents
Azetidinones have also been explored for their potential as central nervous system (CNS) active agents. Thomas et al. (2016) synthesized Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, evaluating them as potential antidepressant and nootropic agents. This study highlighted the therapeutic potential of azetidinone derivatives in CNS disorders Asha B. Thomas, R. Nanda, L. Kothapalli, S. C. Hamane, Arabian Journal of Chemistry, 2016.
Propriétés
IUPAC Name |
azetidin-3-yl-[3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3N2O2/c1-17-9(10(11,12)13)2-3-15(6-9)8(16)7-4-14-5-7/h7,14H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOUTIXURMVPCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(C1)C(=O)C2CNC2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-3-yl(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(azetidine-3-carbonyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477245.png)
